molecular formula C17H20N4O B7708432 N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide

Cat. No.: B7708432
M. Wt: 296.37 g/mol
InChI Key: LJWOOAOKHRAREU-UHFFFAOYSA-N
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Description

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide typically involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine
  • N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Uniqueness

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities. Its methyl and propyl substituents, along with the pyrazoloquinoline core, contribute to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-8-21-17-13(16(20-21)19-15(22)5-2)10-12-7-6-11(3)9-14(12)18-17/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWOOAOKHRAREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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